Hydrindantin dihydrate, with the chemical formula C₁₈H₁₄O₈ and CAS number 5950-69-6, is a crystalline compound recognized for its unique structural features, including multiple hydroxyl groups. It is classified as 2,2′,3,3,3′,3′-hexahydroxy-2,2′-biindan-1,1′-dione dihydrate. This compound appears as a beige solid and has a melting point of approximately 240 °C. Hydrindantin dihydrate is primarily utilized in analytical chemistry for amino acid analysis and has applications in various fields including forensic science and archaeology .
In the ninhydrin reaction, hydrindantin dihydrate acts as a nucleophile, attacking the carbonyl carbon of the amino acid []. This leads to the release of the amino group and the formation of a new carbon-nitrogen bond between the amino acid and hydrindantin dihydrate. The resulting intermediate then undergoes further reactions to form the colored imine product [].
Hydrindantin dihydrate is generally considered a safe compound []. However, it is recommended to follow standard laboratory safety procedures when handling it, including wearing gloves and eye protection.
While a valuable tool, the ninhydrin reaction with hydrindantin dihydrate has limitations. It does not react with all amino acids (e.g., proline) and can be susceptible to interference from other compounds present in the sample [].
While hydrindantin dihydrate is not primarily known for direct biological activity, it plays a crucial role in biochemical assays. Its ability to react with amino acids makes it valuable for analyzing protein structures and functions. In forensic applications, it helps visualize latent fingerprints by reacting with amino acids present in sweat .
Hydrindantin dihydrate can be synthesized through various methods:
Hydrindantin dihydrate has diverse applications:
Studies involving hydrindantin dihydrate primarily focus on its interactions with amino acids and proteins. These studies demonstrate its utility in various analytical methods, particularly in understanding protein composition and structure. For instance, the compound's ability to react selectively with different amino acids allows researchers to differentiate between them based on their reactivity profiles .
Hydrindantin dihydrate shares structural similarities with several compounds but remains unique due to its specific functional groups and reactivity. Here are some similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Hydrindantin | 5950-68-5 | Anhydrous form; used similarly but lacks water content |
| 2-Hydroxy-1-naphthaldehyde | 100-64-1 | Related aromatic compound used in dye synthesis |
| 1-Hydroxy-2-naphthoic acid | 130-23-0 | A derivative used in dye production |
| 4-Hydroxycoumarin | 1076-38-6 | Known for its fluorescence properties |
Uniqueness of Hydrindantin Dihydrate:
Hydrindantin dihydrate is distinguished by its specific reactivity with amino acids and its application in forensic science and archaeological studies—areas where many similar compounds do not excel.
Hydrindantin dihydrate exhibits the molecular formula C18H14O8 with a precisely determined molecular weight of 358.30 grams per mole [1] [3] [4]. The compound is systematically named as 2,2',3,3,3',3'-hexahydroxy-1H,1'H,2H,2'H,3H,3'H-[2,2'-biindene]-1,1'-dione according to International Union of Pure and Applied Chemistry nomenclature [3] [8]. The molecular structure incorporates eighteen carbon atoms, fourteen hydrogen atoms, and eight oxygen atoms, reflecting the complex polycyclic architecture characteristic of this indene derivative [1] [4].
The compound is catalogued under Chemical Abstracts Service registry number 5950-69-6, with the alternative registry number 16289-95-5 specifically referring to the dihydrate form [3] [5] [7]. The molecular weight determination has been consistently validated across multiple analytical platforms, with computational calculations by PubChem confirming the 358.3 grams per mole value [1].
The structural framework of hydrindantin dihydrate consists of a symmetrical bi-indene system characterized by two fused indene rings connected through a central carbon-carbon bond [1] [3]. The molecule possesses six hydroxyl groups strategically positioned at the 2,2',3,3,3',3' positions, contributing to its designation as a hexahydroxy derivative [3] [8]. Each indene moiety contains a ketone functionality at the 1 and 1' positions, establishing the compound as a diketone [1] [25].
The stereochemical configuration reveals that hydrindantin dihydrate exists as an achiral molecule with no defined stereocenters [30]. The Simplified Molecular Input Line Entry System representation OC1(O)C2=CC=CC=C2C(=O)C1(O)C1(O)C(=O)C2=CC=CC=C2C1(O)O accurately depicts the connectivity pattern [3] [8]. The International Chemical Identifier key QHVADKNWNMILPQ-UHFFFAOYNA-N provides a unique digital fingerprint for the compound [3] [4].
The dihydrate form incorporates two water molecules per hydrindantin unit, as indicated by the molecular formula C18H10O6·2H2O [7] [10]. This hydration significantly influences the compound's physical properties and crystalline behavior [24] [25].
While comprehensive single-crystal X-ray diffraction data specifically for hydrindantin dihydrate remains limited in the available literature, related structural studies provide insights into the crystallographic behavior of similar indene-based compounds [9]. The crystalline form of hydrindantin dihydrate typically appears as prisms when crystallized from acetone, with the anhydrous form exhibiting distinct thermal behavior [26].
The compound demonstrates characteristic diffraction properties consistent with organic molecular crystals containing extensive hydrogen bonding networks [11]. The presence of multiple hydroxyl groups and incorporated water molecules creates a complex three-dimensional hydrogen bonding framework that influences the overall crystal stability and packing efficiency [11] [38].
The crystal packing of hydrindantin dihydrate is predominantly stabilized by extensive O-H···O hydrogen bonding interactions between adjacent molecules [11] [38]. The six hydroxyl groups per molecule, combined with the two water molecules in the dihydrate form, create multiple opportunities for intermolecular hydrogen bond formation [24] [39].
The hydrogen bonding network involves both the hydroxyl groups attached to the indene framework and the water molecules of crystallization [38] [39]. These interactions contribute significantly to the thermal stability of the crystal lattice and influence the compound's melting point and decomposition behavior [12] [16]. The relatively high melting point of 252°C with accompanying decomposition reflects the strength of these intermolecular forces [12] [14].
Van der Waals forces and dipole-dipole interactions also contribute to the overall crystal stability, particularly between the aromatic indene rings of adjacent molecules [38]. The planar nature of the indene moieties facilitates π-π stacking interactions that complement the hydrogen bonding network [39].
| Property | Value | Reference |
|---|---|---|
| Melting Point | 252°C (with decomposition) | [12] [13] [14] |
| Decomposition Temperature | 252°C | [13] [17] |
| Loss on Drying | 9-11% (105°C, 3 hr) | [16] [28] |
| Thermal Stability | Stable under normal conditions | [16] [18] |
Hydrindantin dihydrate exhibits a distinctive melting point of 252°C accompanied by simultaneous thermal decomposition [12] [13] [14]. This thermal behavior is characteristic of compounds containing multiple hydroxyl groups and reflects the extensive hydrogen bonding present in the crystal structure [12] [17]. The decomposition process involves the release of water molecules and possible rearrangement of the molecular framework [18].
The loss on drying analysis reveals that the compound loses 9-11% of its mass when heated to 105°C for three hours [16] [28]. This weight loss corresponds to the removal of the two water molecules from the dihydrate form, confirming the hydrated nature of the crystalline material [16]. The compound remains stable under ambient storage conditions when kept in cool, dry environments [17] [28].
Spectroscopic analysis of hydrindantin dihydrate reveals characteristic absorption patterns that reflect its molecular structure and electronic configuration [20] [22]. Infrared spectroscopy demonstrates the presence of multiple O-H stretching vibrations corresponding to the six hydroxyl groups and the water molecules of crystallization [16] [20]. The carbonyl stretching frequencies appear in the expected region for α-diketones, confirming the presence of the 1,1'-dione functionality [20].
Nuclear magnetic resonance spectroscopy provides detailed structural information, with the aromatic protons appearing as characteristic multipets in the aromatic region [20] [22]. The hydroxyl protons exhibit chemical shifts that are sensitive to hydrogen bonding interactions and solvent effects [20]. The compound's spectral properties are particularly useful for structural confirmation and purity assessment [22].
Ultraviolet-visible spectroscopy reveals absorption maxima that are characteristic of the extended conjugated system present in the bi-indene framework [21] [22]. The electronic transitions correspond to π-π* excitations within the aromatic system and provide insights into the compound's electronic structure [22].
| Solvent | Solubility | Color Change |
|---|---|---|
| Water | Insoluble | None |
| Sodium Carbonate (aqueous) | Soluble with decomposition | Deep red |
| Sodium Hydroxide (aqueous) | Soluble with decomposition | Deep blue |
| Methyl Cellosolve | Soluble | None specified |
| Hot Water | Very sparingly soluble | None |
The solubility characteristics of hydrindantin dihydrate demonstrate a complex relationship between molecular structure and solvent interactions [25] [26] [28]. The compound exhibits insolubility in pure water despite the presence of multiple hydroxyl groups and water molecules of crystallization [25] [28]. This apparent contradiction arises from the extensive intramolecular hydrogen bonding that reduces the availability of hydroxyl groups for solvation [26].
In alkaline aqueous solutions, hydrindantin dihydrate undergoes dissolution accompanied by characteristic color changes [25] [26]. Treatment with sodium carbonate solutions produces a deep red coloration with an absorption maximum at 485 nanometers, while sodium hydroxide solutions generate a deep blue color with absorption at 590 nanometers [25] [26]. These color changes indicate chemical transformation rather than simple dissolution [26].
The compound demonstrates solubility in organic solvents such as Methyl Cellosolve, reflecting favorable interactions between the organic framework and the solvent molecules [26]. Hot water provides very limited solubility, suggesting that thermal energy can partially overcome the strong intermolecular hydrogen bonding in the crystal lattice [26].
Hydrindantin dihydrate exhibits distinctive colorimetric properties that are fundamental to its analytical applications [25] [26] [40]. The pure compound appears as a light beige to pink-beige powder in its crystalline form [3] [16] [28]. Upon interaction with various chemical environments, the compound undergoes dramatic color transformations that serve as the basis for its use in analytical chemistry [25] [26].
The most notable colorimetric behavior occurs in alkaline solutions, where the compound produces intense coloration through chemical transformation [25] [26]. The red coloration in sodium carbonate solutions (λmax 485 nm) and blue coloration in sodium hydroxide solutions (λmax 590 nm) represent distinct chemical species formed through base-catalyzed reactions [25] [41]. These color changes are accompanied by spectral shifts that can be quantitatively monitored [41].
The relationship between hydrindantin and ninhydrin contributes to the compound's colorimetric properties [40] [41]. As the reduced form of ninhydrin, hydrindantin can participate in redox reactions that generate colored products, particularly in the presence of amino acids and other nucleophilic species [40] [42] [43].
Hydrindantin dihydrate functions as the reduced form of ninhydrin and exhibits characteristic redox behavior [13] [26] [40]. The compound can undergo oxidation to regenerate ninhydrin under appropriate conditions, demonstrating its role in redox equilibria [26] [40]. This reversible oxidation-reduction relationship is fundamental to the compound's chemical behavior and analytical applications [40] [41].
The presence of multiple hydroxyl groups contributes to the compound's reducing character [13] [40]. These groups can participate in electron transfer reactions, particularly in alkaline media where deprotonation enhances the reducing capability [26]. The oxidation process typically involves the loss of hydrogen atoms from the hydroxyl groups and possible rearrangement of the molecular framework [40].
The compound's redox properties are particularly evident in its interaction with oxidizing agents and its ability to reduce other chemical species [13] [26]. The formation of colored products in alkaline solutions likely involves redox processes coupled with structural rearrangements [26] [41].
| Property | Value |
|---|---|
| pKa (predicted) | ≈ 10.12 |
| Acid-Base Nature | Weak acid |
| pH Behavior | Multiple ionizable groups |
| Ionic Character | Hexahydroxy compound |
The acid-base behavior of hydrindantin dihydrate is characterized by multiple ionizable hydroxyl groups with a predicted pKa value of approximately 10.12 [13] [17]. This value reflects the weak acidic nature of the compound and indicates that significant deprotonation occurs only under strongly alkaline conditions [13] [31]. The presence of six hydroxyl groups creates a complex ionization pattern with multiple equilibria [31].
The compound's acid-base behavior is influenced by the electronic effects of the aromatic indene framework and the carbonyl groups [31]. These electron-withdrawing groups increase the acidity of the hydroxyl protons compared to simple alcohols [31]. The intramolecular hydrogen bonding also affects the ionization behavior by stabilizing certain protonation states [31].
In aqueous solutions, the compound exhibits pH-dependent equilibria that influence its color, solubility, and reactivity [25] [26]. The dramatic color changes observed in alkaline solutions reflect the ionization of hydroxyl groups and subsequent chemical transformations [25] [26].
Hydrindantin dihydrate demonstrates good stability under normal storage conditions when protected from moisture, light, and elevated temperatures [17] [18] [28]. The compound should be stored in cool, dry environments to maintain its integrity and prevent degradation [17] [28]. The dihydrate form is particularly susceptible to dehydration at elevated temperatures, as evidenced by the 9-11% weight loss observed during loss on drying tests [16] [28].
Thermal degradation begins at the melting point of 252°C, where decomposition occurs simultaneously with melting [12] [13] [17]. This decomposition likely involves the loss of water molecules, dehydroxylation reactions, and possible rearrangement of the carbon framework [18]. The products of thermal decomposition may include carbon oxides and other volatile organic compounds [18].
Chemical stability is influenced by pH, with the compound being more stable under neutral to slightly acidic conditions [25] [26]. In strongly alkaline media, the compound undergoes chemical transformation to form colored species, indicating decomposition or rearrangement processes [25] [26]. Oxidizing agents can convert hydrindantin back to ninhydrin, representing a controlled degradation pathway [26] [40].